4-bromo-N-(3-chloro-4-methylphenyl)benzamide
Description
4-Bromo-N-(3-chloro-4-methylphenyl)benzamide is a benzamide derivative characterized by a 4-bromo-substituted benzoyl group linked to a 3-chloro-4-methyl-substituted aniline moiety. The compound’s molecular weight is 323.61 g/mol, and its synthesis typically involves coupling 4-bromobenzoyl chloride with substituted anilines under reflux conditions .
Properties
IUPAC Name |
4-bromo-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBYEMEZZFDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-chloro-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-chloro-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce corresponding oxides and amines .
Scientific Research Applications
4-bromo-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents on both the benzoyl and aniline moieties. Below is a comparative analysis of key analogs:
Table 1: Structural and Substituent Comparison
| Compound Name | Benzamide Substituents | Aniline Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Bromo-N-(3-chloro-4-methylphenyl)benzamide | 4-Bromo | 3-Chloro, 4-Methyl | 323.61 | Br (electron-withdrawing), Cl, CH₃ |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 4-Bromo | 2-Nitro | 307.12 | Br, NO₂ (strong electron-withdrawing) |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | 4-Bromo | 3,5-Dimethoxy | 342.19 | Br, OCH₃ (electron-donating) |
| N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide | 3,4,5-Trimethoxy | 4-Bromo | 356.20 | OCH₃, Br |
| 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide | 4-Bromo | 3-CF₃ | 344.13 | Br, CF₃ (strong electron-withdrawing) |
Key Observations :
- In contrast, analogs with nitro (NO₂) or trifluoromethyl (CF₃) groups exhibit stronger electron-withdrawing properties, which may enhance metabolic stability but reduce solubility .
- Steric Effects : The 3,5-dimethoxy substituent (in derivatives) introduces bulk and polarity, improving water solubility but possibly hindering membrane permeability .
Key Observations :
- FGFR1 Inhibition : Derivatives with 3,5-dimethoxy groups (e.g., compound C9) showed potent inhibition, suggesting that electron-donating groups enhance FGFR1 binding .
- Receptor Antagonism: Bulky substituents (e.g., quinoxaline-sulfonamide in JNJ-26070109) are critical for CCK2 receptor antagonism, highlighting the role of steric complementarity .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
- ¹³C NMR : The 3,5-dimethoxy derivatives show distinct peaks for methoxy groups (~55 ppm) and aromatic carbons (~160 ppm), confirming substitution patterns .
- Crystallography: The 2-nitro analog () crystallized in a monoclinic system with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds .
Biological Activity
4-Bromo-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
4-Bromo-N-(3-chloro-4-methylphenyl)benzamide is characterized by its bromine and chlorine substituents, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.
- Oxidation and Reduction : The compound can be oxidized to form oxides or reduced to yield amines.
- Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules.
The biological activity of 4-bromo-N-(3-chloro-4-methylphenyl)benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor .
Antimicrobial Properties
Recent studies have indicated that 4-bromo-N-(3-chloro-4-methylphenyl)benzamide exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation by targeting specific pathways involved in tumor growth. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of 4-bromo-N-(3-chloro-4-methylphenyl)benzamide reveals that the presence of halogen substituents significantly enhances its biological activity. Variations in the substituents can lead to differences in potency against various biological targets .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-N-(3-chloro-4-methylphenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via an acylation reaction between 3-chloro-4-methylaniline and 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. A key step involves dropwise addition of the acyl chloride to the amine at 0–5°C, followed by stirring at room temperature for 12 hours. Triethylamine is used as a base to scavenge HCl . Optimization includes monitoring reaction progress via TLC (ethyl acetate/hexane, 1:3) and adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to improve yields (>85%). Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ ~10.2 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
- X-ray Crystallography : Resolve the crystal structure (monoclinic system, space group P21/n) to confirm dihedral angles between aromatic rings and hydrogen bonding (N–H···O=C interactions). Lattice parameters (e.g., a = 14.5931 Å, β = 98.407°) ensure accurate molecular packing analysis .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 338.97 [M+H]+) validates molecular weight .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal Stress : 40°C/75% RH for 6 months (HPLC analysis for degradation products).
- Photolytic Stress : UV light (320–400 nm) for 48 hours to detect bromine dissociation or aryl-amide bond cleavage .
- Solution Stability : Monitor in DMSO or methanol at –20°C vs. 25°C using UV-Vis (λmax ~265 nm) to track absorbance shifts .
Q. What analytical methods ensure purity and quantify trace impurities?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection (254 nm). Calibrate against a certified reference standard (≥98% purity) .
- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to bacterial enoyl-ACP reductase (FabI), a target for antibacterial agents. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-311G**) to calculate binding energies (ΔG). Validate with MD simulations (NAMD, 100 ns) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate substituent electronegativity (Br, Cl) with inhibitory activity against Staphylococcus aureus (pIC50 ~6.2) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets (e.g., MIC values) across studies using standardized protocols (CLSI guidelines). Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Dose-Response Validation : Repeat assays with controlled variables (pH, inoculum size) and include positive controls (e.g., ciprofloxacin) .
Q. What strategies enable derivatization to enhance pharmacological properties?
- Methodological Answer :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., –NO2) at the 4-bromo position via Ullmann coupling to modulate lipophilicity (logP) .
- Amide Bioisosteres : Replace the benzamide group with sulfonamide or urea moieties to improve metabolic stability (e.g., t1/2 in liver microsomes) .
Q. What enzymatic targets are hypothesized for this compound, and how can mechanism of action be validated?
- Methodological Answer :
- Target Hypothesis : Based on structural analogs, the compound may inhibit bacterial PPTase enzymes (e.g., AcpS) involved in fatty acid biosynthesis. Validate via:
- Enzyme Assays : Measure NADPH consumption (340 nm) in E. coli lysates .
- Gene Knockout Studies : Compare MIC values in wild-type vs. acpS-deficient strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
